Cyclopenta-2,4-dien-1-amine;cyclopentane;iron
Description
The compound "Cyclopenta-2,4-dien-1-amine; cyclopentane; iron" comprises three distinct components:
- Cyclopenta-2,4-dien-1-amine: A cyclopentadiene derivative with an amine substituent at position 1. It is synthesized via radical addition reactions involving NH₂• radicals and alkenes, as observed in hydrocarbon amination processes .
- Cyclopentane: A saturated five-membered cycloalkane. Its derivatives are widely used in synthetic chemistry and industrial applications, such as additives in CO₂-based binary mixtures to enhance thermal efficiency .
- Iron: Often incorporated as a central metal in organometallic complexes, such as ferrocene derivatives or cyclopentadienyl iron tricarbonyl catalysts, which are pivotal in asymmetric synthesis and borrowing hydrogen strategies .
Properties
Molecular Formula |
C10H11FeN-6 |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron |
InChI |
InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q-1;-5; |
InChI Key |
HDBPPNKWWNBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Cyclopentadienyl Ligand Synthesis
The cyclopentadienyl backbone is typically synthesized via condensation or cyclization reactions. Key approaches include:
Aldol Condensation Route
- Reactants : 2,3-Butanedione and benzaldehyde.
- Conditions : Catalyzed by pyrrolidine in refluxing ethanol.
- Outcome : Forms cinnamil (1,6-diphenylhexa-1,5-diene-3,4-dione), a precursor for cyclopentadienone derivatives.
- Yield : ~85–90% after recrystallization.
Sonogashira Coupling and Cyclization
Iron Complexation Techniques
Direct Coordination Using Fe(CO)₅
- Procedure : Reacting cyclopentadienone ligands with Fe(CO)₅ in toluene at elevated temperatures.
- Key Example :
Amine Functionalization Post-Complexation
Alternative Routes
Borrowing Hydrogen Methodology
- Catalyst : Diaminocyclopentadienone iron tricarbonyl complexes.
- Reactants : Primary/secondary diols and amines.
- Conditions : 80–120°C in xylene or toluene.
- Mechanism : Sequential dehydrogenation, condensation, and hydrogen transfer.
- Yield : 70–90% for cycloalkane products.
Oxidative Coupling
Data Summary of Representative Syntheses
Critical Analysis and Challenges
Efficiency and Selectivity
Purification Considerations
Chemical Reactions Analysis
Aminoferrocene undergoes various types of chemical reactions, including:
Oxidation: Aminoferrocene can be oxidized to form ferrocenium ion derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Aminoferrocene can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Scientific Research Applications
Aminoferrocene has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of aminoferrocene, particularly in its anticancer applications, involves the generation of reactive oxygen species in cancer cells. Elevated levels of reactive oxygen species and deficient mitochondria are common in cancer cells, making them more sensitive to oxidative stress. Aminoferrocene derivatives generate mitochondrial reactive oxygen species, reducing mitochondrial membrane potential and inducing cell death in cancer cells while sparing normal cells .
Comparison with Similar Compounds
Cyclopenta-2,4-dien-1-amine vs. Other Cyclopentadienyl Amines/Imines
- Cyclopenta-2,4-dien-1-imine : Synthesized via copper-mediated isocyanide insertion, this imine derivative lacks the amine group but shares structural similarities. Its reactivity differs due to the electron-withdrawing imine group, leading to distinct products like tricyclic octadienes .
- Cyclopentanemethylamine (C₆H₁₃N) : A saturated cyclopentane derivative with a methylamine side chain. Unlike the unsaturated cyclopenta-2,4-dien-1-amine, it exhibits higher stability but reduced electronic conjugation, impacting its applications in catalysis or drug design .
Table 1: Structural and Electronic Comparison of Cyclopentadienyl Amines/Imines
Table 2: Performance of Cycloalkanes as CO₂ Additives
| Additive | Thermal Efficiency Gain (%) | Exergetic Efficiency Gain (%) | Key Limitation |
|---|---|---|---|
| Cyclopentane | 7.3 | 17.3 | Moderate cost |
| Cyclohexane | 7.8 | 18.3 | Higher melting point |
| Pentane | 4.8 | 12.4 | High volatility |
Iron Complexes: Cyclopentadienyl vs. Other Organometallic Systems
- Ferrocene (Fe(C₅H₅)₂) : A well-characterized iron complex with two cyclopentadienyl ligands. Unlike the target compound’s amine-functionalized cyclopentadienyl iron(III) derivatives, ferrocene is neutral and used in redox catalysis .
- Diaminocyclopentadienone Iron Tricarbonyl: This complex catalyzes cyclopentane synthesis via borrowing hydrogen strategies, showcasing iron’s versatility in C–C bond formation .
Table 3: Comparison of Iron-Containing Organometallic Complexes
Research Findings and Implications
- Electronic Properties : The degree of saturation in cyclopentane rings significantly impacts frontier molecular orbitals (HOMO/LUMO). Unsaturated derivatives, like cyclopenta-2,4-dien-1-amine, exhibit delocalized orbitals, enhancing reactivity in charge-transfer processes .
- Biological Activity : Structural modifications on cyclopentane rings (e.g., in prostaglandins) minimally affect substrate recognition by transporters like OAT-PG, suggesting cyclopentane’s role as a rigid scaffold in drug design .
- Synthetic Utility : Iron complexes with cyclopentadienyl ligands enable diverse transformations, from pyrazole derivatization to large-scale cyclopentane production .
Biological Activity
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron is a compound that has garnered attention in the field of organometallic chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including catalytic properties, mechanisms of action, and relevant case studies.
Structure and Composition
The compound consists of a cyclopentadiene framework coordinated to an iron center, which is known for its ability to facilitate various chemical reactions. The presence of the amine group further enhances its reactivity and potential biological applications.
Catalytic Activity
Research indicates that cyclopentadienone iron carbonyl compounds, including derivatives of this compound, exhibit significant catalytic activity in several reactions:
- Carbonyl/Imines Reduction : These compounds have shown efficiency in reducing carbonyls and imines, which is crucial in organic synthesis and pharmaceuticals .
- Alcohol Oxidation : They also participate in the oxidation of alcohols, highlighting their versatility as catalysts in organic transformations .
- Hydrogen Borrowing Reactions : The mechanism involves transferring hydrogen from alcohols to generate ketones or aldehydes, showcasing their potential in sustainable chemistry practices .
Mechanistic Insights
The mechanisms underlying the catalytic actions of these compounds have been explored through various studies. For instance:
- Kinetic Isotope Effect Experiments : These experiments help elucidate the rate-limiting steps in reactions involving cyclopentadienone iron complexes, indicating how electronic modifications can influence their reactivity .
- Substrate Electronics Modification : Changing the electronic nature of substrates has shown to affect the rates of transfer hydrogenation and dehydrogenation reactions significantly .
Case Studies
Several studies have documented the biological activity and applications of cyclopentadienone iron complexes:
Data Tables
| Reaction Type | Catalyst Type | Observed Activity |
|---|---|---|
| Carbonyl/Imines Reduction | Cyclopentadienone Iron Carbonyls | High efficiency in reducing ketones |
| Alcohol Oxidation | Cyclopentadienone Iron Tricarbonyls | Effective oxidation under mild conditions |
| Hydrogen Borrowing | Trimethylamine-ligated Iron Complexes | Catalytically active in hydrogen transfer |
Q & A
Q. What synthetic routes are effective for preparing iron complexes with cyclopenta-2,4-dien-1-amine ligands, and what are the critical parameters influencing yield?
The synthesis of such complexes typically involves ligand coordination to iron under inert conditions. A validated method includes reacting cyclopenta-2,4-dien-1-amine derivatives with iron precursors (e.g., FeCl₂) in tetrahydrofuran (THF) using iodine as a catalyst, as demonstrated in cyclopentanone-involved syntheses . Key parameters include:
- Temperature control : Reactions are often conducted at room temperature to prevent ligand decomposition.
- Solvent choice : THF or toluene (as in ) ensures solubility and stability of intermediates.
- Catalyst optimization : Iodine (0.1 mmol) enhances reaction efficiency by promoting cyclization .
Yield improvements require rigorous exclusion of moisture/oxygen and stoichiometric balancing of ligands to metal (1:1 to 2:1 ratios).
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of cyclopenta-2,4-dien-1-amine-iron complexes?
- ¹H NMR spectroscopy : Identifies ligand coordination shifts. For example, cyclopenta-2,4-dien-1-ide protons exhibit downfield shifts (~δ 5.5–6.5 ppm) upon iron binding, as seen in analogous ferrocene derivatives .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments) and isotopic patterns for iron .
- X-ray crystallography : Resolves bond lengths and angles, critical for confirming η⁵ coordination of cyclopentadienyl ligands to iron .
Q. What safety protocols are essential when handling cyclopentane derivatives in iron complex synthesis?
- Ventilation : Cyclopentane (bp 44°C) and toluene are volatile; use fume hoods to mitigate inhalation risks .
- Personal protective equipment (PPE) : Nitrile gloves and flame-resistant lab coats are mandatory due to low flash points (e.g., cyclopentane: -37°C to -29°C) .
- First aid : Immediate ethanol rinsing for skin contact and medical consultation for ingestion, as per cyclopentane safety guidelines .
Advanced Research Questions
Q. How do steric and electronic factors of cyclopenta-2,4-dien-1-amine substituents affect the redox properties of their iron complexes?
- Electron-donating groups (e.g., -NH₂) stabilize Fe(II) centers, shifting redox potentials cathodically. For example, dimethylamino substituents in λ²-iron complexes alter reduction potentials by 150–200 mV .
- Steric hindrance : Bulky substituents (e.g., cyclopentyl groups) impede ligand reorganization, reducing electron-transfer rates. Comparative cyclic voltammetry (CV) studies under argon are recommended to isolate steric effects .
Q. What computational methods are suitable for modeling the electronic structure of cyclopenta-2,4-dien-1-amine-iron complexes?
- Density Functional Theory (DFT) : Optimizes geometry using B3LYP/6-31G(d) basis sets for ligands and LANL2DZ for iron. Validate against experimental NMR or crystallographic data .
- Time-Dependent DFT (TD-DFT) : Predicts UV-Vis absorption spectra by analyzing frontier molecular orbitals (e.g., d-π* transitions in visible regions) .
- Magnetic properties : CASSCF calculations assess spin states (high-spin vs. low-spin Fe) in octahedral or tetrahedral geometries .
Q. When encountering discrepancies in reported catalytic activities of cyclopenta-2,4-dien-1-amine-iron complexes, what analytical strategies can resolve inconsistencies?
- Controlled replication : Standardize reaction conditions (solvent purity, catalyst loading) using reference compounds like ferrocene .
- In situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species or ligand degradation.
- Batch analysis : Compare yields across multiple syntheses to identify outliers, as done in VOC studies of cyclopentane derivatives .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the thermal stability of cyclopenta-2,4-dien-1-amine-iron complexes?
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to quantify decomposition temperatures. Discrepancies may arise from moisture content or impurities (e.g., residual THF) .
- Cross-validation : Compare with Differential Scanning Calorimetry (DSC) to distinguish exothermic (oxidation) vs. endothermic (decomposition) events .
- Purity assessment : Use HPLC or GC-MS (e.g., cyclopentane purity >98% as in ) to rule out solvent effects .
Methodological Best Practices
- Literature review : Prioritize IUPAC nomenclature (e.g., "cyclopenta-2,4-dien(1,2,3-deloc)ide" ) and cross-reference CAS registry numbers (e.g., 27208-37-3 for cyclopenta[c,d]pyrene ).
- Data reporting : Include detailed synthetic protocols (catalyst ratios, reaction times) and raw spectral data (NMR integrals, HRMS traces) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
